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Compound of Interest

Compound Name: 2,3-Dihydroxypyridine

Cat. No.: B124209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3-
dihydroxypyridine and its derivatives. It is intended to be a comprehensive resource for

researchers, scientists, and professionals in the field of drug development, offering detailed

experimental protocols, quantitative crystallographic data, and insights into the relevant

biological signaling pathways.

Introduction to 2,3-Dihydroxypyridine Derivatives
2,3-Dihydroxypyridine and its derivatives are a class of heterocyclic compounds that have

garnered significant interest in medicinal chemistry. These compounds exist in tautomeric

forms, most commonly as 3-hydroxy-2-pyridone. The arrangement of hydroxyl and carbonyl

groups in these molecules makes them excellent candidates for forming coordination

complexes and participating in hydrogen bonding, which are crucial for their biological activity.

Understanding the precise three-dimensional structure of these derivatives through single-

crystal X-ray diffraction is paramount for elucidating their structure-activity relationships and for

the rational design of novel therapeutic agents.
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The synthesis of 2,3-dihydroxypyridine derivatives can be achieved through various synthetic

routes. A common method involves the hydroxylation of substituted pyridines. The

crystallization of these compounds is a critical step for X-ray diffraction analysis and is typically

achieved through slow evaporation of a saturated solution.

Experimental Protocol: Synthesis and Crystallization of
a 2,6-Dihydroxypyridine Analog
This protocol describes the synthesis of 6-hydroxy-1,2-dihydropyridin-2-one, a structural isomer

of 2,3-dihydroxypyridine, and provides a representative method for obtaining single crystals.

[1]

Step 1: Synthesis of 2,6-di-tert-butoxypyridine

A 100 mL round-bottom flask equipped with a stir bar is charged with 2,6-dichloropyridine

(1.00 g, 6.80 mmol) and 15 mL of mesitylene.

Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.

The reaction mixture is refluxed under a nitrogen atmosphere for 18 hours, during which the

solution turns from colorless to deep red.

After cooling to room temperature, the solution is washed three times with 20 mL of water.

The organic layer is collected, dried over anhydrous sodium sulfate, and used in the next

step without further purification.

Step 2: Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one

To the crude solution from Step 1 in a 20 mL scintillation vial, formic acid (1.00 mL, 17.8

mmol) is added.

The resulting bi-layered solution is stirred vigorously in air for 18 hours, leading to the

formation of a solid precipitate.

The solid is collected by filtration and dried under vacuum.
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Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation

of a saturated solution of the purified product in methanol.[1]

Crystal Structure Analysis by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement

in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing

the resulting diffraction pattern to deduce the electron density distribution and, consequently,

the crystal structure.

Experimental Workflow
The general workflow for crystal structure determination is outlined below.
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Experimental workflow for crystal structure determination.
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Crystallographic Data for 2,3-Dihydroxypyridine
The crystal structure of 2,3-dihydroxypyridine (in its 3-hydroxy-2-pyridone tautomeric form)

has been determined and its data deposited in the Cambridge Structural Database (CSD)

under the deposition number CCDC 138810.[2] To access the full crystallographic information

file (CIF), which contains the detailed quantitative data, researchers can use the "Access

Structures" service on the CCDC website (--INVALID-LINK--) and search for this deposition

number.[3][4] The CIF file provides a comprehensive set of data for the crystal structure.

Table 1: Crystal Data and Structure Refinement for 2,3-Dihydroxypyridine (CCDC 138810)
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Parameter Value

Empirical formula C₅H₅NO₂

Formula weight 111.10

Temperature (K) Data available in CIF file

Wavelength (Å) Data available in CIF file

Crystal system Data available in CIF file

Space group Data available in CIF file

Unit cell dimensions

a (Å) Data available in CIF file

b (Å) Data available in CIF file

c (Å) Data available in CIF file

α (°) Data available in CIF file

β (°) Data available in CIF file

γ (°) Data available in CIF file

Volume (Å³) Data available in CIF file

Z Data available in CIF file

Calculated density (Mg/m³) Data available in CIF file

Absorption coefficient (mm⁻¹) Data available in CIF file

F(000) Data available in CIF file

Crystal size (mm³) Data available in CIF file

Theta range for data collection (°) Data available in CIF file

Index ranges Data available in CIF file

Reflections collected Data available in CIF file

Independent reflections Data available in CIF file
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Completeness to theta = ...° (%) Data available in CIF file

Absorption correction Data available in CIF file

Max. and min. transmission Data available in CIF file

Refinement method Data available in CIF file

Data / restraints / parameters Data available in CIF file

Goodness-of-fit on F² Data available in CIF file

Final R indices [I>2sigma(I)] Data available in CIF file

R indices (all data) Data available in CIF file

Largest diff. peak and hole (e.Å⁻³) Data available in CIF file

Note: The specific values for the parameters in this table are contained within the

Crystallographic Information File (CIF) corresponding to CCDC deposition number 138810,

which can be obtained from the Cambridge Crystallographic Data Centre.

Table 2: Selected Bond Lengths and Angles for 2,3-Dihydroxypyridine (CCDC 138810)

Bond Length (Å) Bond Angle (°)

O(1)-C(2) Data in CIF O(1)-C(2)-C(3) Data in CIF

O(2)-C(3) Data in CIF O(2)-C(3)-C(2) Data in CIF

N(1)-C(2) Data in CIF C(2)-N(1)-C(6) Data in CIF

N(1)-C(6) Data in CIF N(1)-C(2)-C(3) Data in CIF

C(3)-C(4) Data in CIF C(2)-C(3)-C(4) Data in CIF

C(4)-C(5) Data in CIF C(3)-C(4)-C(5) Data in CIF

C(5)-C(6) Data in CIF C(4)-C(5)-C(6) Data in CIF

C(5)-C(6)-N(1) Data in CIF
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Note: The specific values for bond lengths and angles are contained within the Crystallographic

Information File (CIF) for CCDC 138810.

Biological Activity and Signaling Pathways
Derivatives of dihydroxypyridine exhibit a wide range of biological activities. For instance,

certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1

kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it

a target for cancer therapy.[4]

PIM-1 Kinase Signaling Pathway
The PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences

multiple downstream pathways related to cell survival and proliferation.[1] Inhibition of PIM-1 by

small molecules, such as certain 2,3-dihydroxypyridine derivatives, can disrupt these

oncogenic signaling cascades.
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Inhibition of the PIM-1 signaling pathway.

Conclusion
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The crystal structure analysis of 2,3-dihydroxypyridine derivatives provides invaluable

information for understanding their chemical properties and biological activities. The detailed

structural data obtained from X-ray crystallography, combined with a thorough understanding of

their synthesis and relevant signaling pathways, is essential for the design and development of

new and more effective therapeutic agents. This guide serves as a foundational resource to

facilitate further research in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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